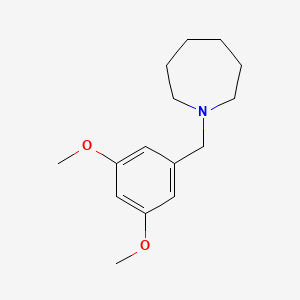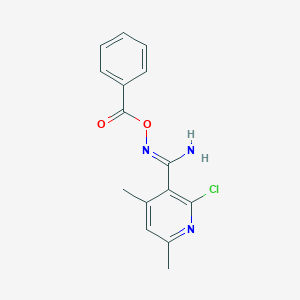
4-acetylbenzyl 2-(isobutyrylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetylbenzyl 2-(isobutyrylamino)benzoate is a chemical compound that belongs to the class of benzamides. It is a potential drug candidate that has been studied for its various biological activities. This compound has been synthesized using different methods and has been found to exhibit promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-acetylbenzyl 2-(isobutyrylamino)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It has also been shown to stimulate the immune system, which may contribute to its anti-viral properties.
Biochemical and Physiological Effects:
Studies have shown that 4-acetylbenzyl 2-(isobutyrylamino)benzoate has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, which is a programmed cell death that occurs in cancer cells. Additionally, it has been shown to have a potential role in the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-acetylbenzyl 2-(isobutyrylamino)benzoate in lab experiments include its potential as a drug candidate for the treatment of various diseases. The compound has been shown to have a broad range of biological activities, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on 4-acetylbenzyl 2-(isobutyrylamino)benzoate. One potential direction is to study its potential as a drug candidate for the treatment of viral infections. Another direction is to investigate its role in the regulation of glucose and lipid metabolism. Additionally, further studies are needed to determine its optimal dosage and administration for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-acetylbenzyl 2-(isobutyrylamino)benzoate has been reported in various scientific literature. One of the methods involves the reaction of 4-acetylbenzyl chloride with 2-aminobenzoic acid in the presence of triethylamine and dichloromethane. This reaction yields 4-acetylbenzyl 2-aminobenzoate, which is then reacted with isobutyryl chloride in the presence of triethylamine and dichloromethane to obtain the final product.
Applications De Recherche Scientifique
Research has shown that 4-acetylbenzyl 2-(isobutyrylamino)benzoate has various biological activities. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The compound has been found to inhibit the growth of cancer cells and bacteria. It has also been shown to have a potential role in the treatment of viral infections.
Propriétés
IUPAC Name |
(4-acetylphenyl)methyl 2-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)19(23)21-18-7-5-4-6-17(18)20(24)25-12-15-8-10-16(11-9-15)14(3)22/h4-11,13H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLUAHBRZVAOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)


![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)



![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
